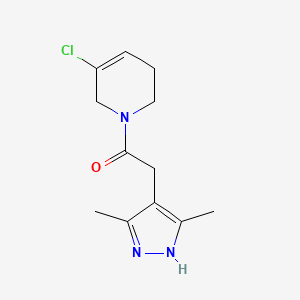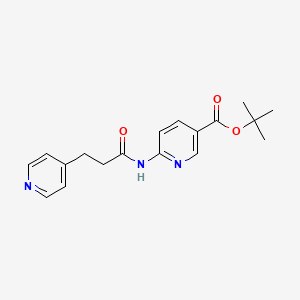![molecular formula C15H19ClN2O4 B6995188 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone](/img/structure/B6995188.png)
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a 3-chlorobenzoyl group attached to a piperazine ring, which is further connected to a dimethoxyethanone moiety.
Preparation Methods
The synthesis of 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with piperazine to form 1-(3-chlorobenzoyl)piperazine. This intermediate is then reacted with 2,2-dimethoxyacetyl chloride under appropriate conditions to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Chemical Reactions Analysis
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential antipsychotic, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in biological assays to study its effects on different biological targets, including enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and chemicals with specific properties for industrial use.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which play a crucial role in the compound’s pharmacological effects. The 3-chlorobenzoyl group enhances the compound’s binding affinity to these receptors, leading to its biological activity .
Comparison with Similar Compounds
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone can be compared with other piperazine derivatives, such as:
1-(3-Chlorobenzoyl)piperazine: Similar in structure but lacks the dimethoxyethanone moiety, resulting in different pharmacological properties.
1-(4-Chlorobenzoyl)piperazine: The position of the chlorine atom on the benzoyl group affects its binding affinity and biological activity.
1-(3,4-Dichlorobenzoyl)piperazine: The presence of an additional chlorine atom can enhance or alter the compound’s biological effects
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity.
Properties
IUPAC Name |
1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2,2-dimethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-21-15(22-2)14(20)18-8-6-17(7-9-18)13(19)11-4-3-5-12(16)10-11/h3-5,10,15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNRNHUTJXVETD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]methyl]-N-methylcyclopent-3-ene-1-carboxamide](/img/structure/B6995135.png)
![Tert-butyl 6-[(2-methyl-3-methylsulfanylpropanoyl)amino]pyridine-3-carboxylate](/img/structure/B6995142.png)
![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)pyrrole-2-carboxamide](/img/structure/B6995147.png)

![3,3,5-trimethyl-N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]cyclohexane-1-carboxamide](/img/structure/B6995160.png)
![2-Methyl-3-methylsulfanyl-1-[3-(1,8-naphthyridin-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6995168.png)
![Tert-butyl 4-[(2-methoxyacetyl)amino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B6995173.png)
![1-[4-(2,2-Dimethoxyacetyl)piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one](/img/structure/B6995181.png)
![2-(3,4-Difluorophenyl)-1-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B6995201.png)
![1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]hex-5-yn-1-one](/img/structure/B6995209.png)
![1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]-3-hydroxy-3-methylbutan-1-one](/img/structure/B6995210.png)
![(3,4-Dimethylphenyl)-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6995211.png)
